

Theoretical and Experimental Elucidation of Strontium Salicylate: A Technical Guide

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Compound of Interest

Compound Name: *Strontium salicylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying **strontium salicylate**. It is designed to serve as a foundational resource for researchers engaged in the computational and experimental analysis of this compound, with a particular focus on its potential applications in drug development. This document outlines established theoretical frameworks, detailed experimental protocols, and data presentation for a thorough investigation of **strontium salicylate**'s molecular and material properties.

Physicochemical and Structural Properties of Strontium Salicylate

Strontium salicylate, with the chemical formula $C_{14}H_{10}O_6Sr$, is the strontium salt of salicylic acid. Experimental studies have characterized its hydrated form, **strontium salicylate dihydrate** ($Sr(C_7H_5O_3)_2 \cdot 2H_2O$). The known physicochemical and crystallographic data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₀ O ₆ Sr	[PubChem][1]
Molecular Weight	361.8 g/mol	[PubChem][1]
CAS Number	526-26-1	[PubChem][1]
IUPAC Name	strontium;2-carboxyphenolate	[PubChem][1]
Crystal System	Monoclinic	[ResearchGate][2]
Crystal Cell Parameters	$a = 13.772(5) \text{ \AA}$ $b = 4.994(5) \text{ \AA}$ $c = 9.563(0) \text{ \AA}$ $\beta = 101.32(9)^\circ$ $V = 645 \text{ \AA}^3$	[ResearchGate][2]

Theoretical Studies: A Proposed Computational Protocol

While comprehensive theoretical studies specifically on **strontium salicylate** are not extensively published, established computational methods for similar metal-organic compounds provide a robust framework for its investigation. Density Functional Theory (DFT) is a powerful tool for predicting the molecular and electronic properties of such systems.

A recommended approach for theoretical calculations on **strontium salicylate** involves using a hybrid DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which has demonstrated reliability for a wide range of organic and metal-containing molecules. For the basis set, a combination of Pople-style basis sets for the organic framework and a suitable basis set for the strontium atom is advisable. A common choice is the 6-311++G(d,p) basis set for C, H, and O atoms, which provides a good balance of accuracy and computational cost. For the strontium atom, a basis set that includes effective core potentials (ECPs), such as the LANL2DZ, can be employed to account for relativistic effects. All calculations can be performed using quantum chemistry software packages like Gaussian or ORCA.

The initial step in the computational study is the geometry optimization of the **strontium salicylate** molecule. This process involves starting with an initial guess for the molecular structure and iteratively solving the electronic Schrödinger equation to find the minimum energy conformation. The resulting optimized geometry provides theoretical values for bond lengths,

bond angles, and dihedral angles, which can be compared with experimental data obtained from X-ray crystallography.

Following geometry optimization, a vibrational frequency analysis should be performed. This calculation predicts the infrared (IR) and Raman active vibrational modes of the molecule. The calculated frequencies can be compared with experimental FTIR and Raman spectra to validate the accuracy of the computational model. A scaling factor is often applied to the calculated frequencies to better match the experimental values.

Table of Expected Vibrational Frequencies for Salicylate Moiety

Vibrational Mode	Typical Experimental Wavenumber (cm ⁻¹)
O-H stretch (intramolecular H-bond)	3200-2500
C-H stretch (aromatic)	3100-3000
C=O stretch (carboxylate)	1680-1650
C=C stretch (aromatic ring)	1600-1450
C-O stretch (phenolic)	1300-1200
O-H bend (in-plane)	1440-1395

The electronic properties of **strontium salicylate** can be investigated by analyzing its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and electronic transition properties. The distribution of these orbitals can provide insights into the nature of the coordination bonds between the strontium ion and the salicylate ligands.

Experimental Protocols

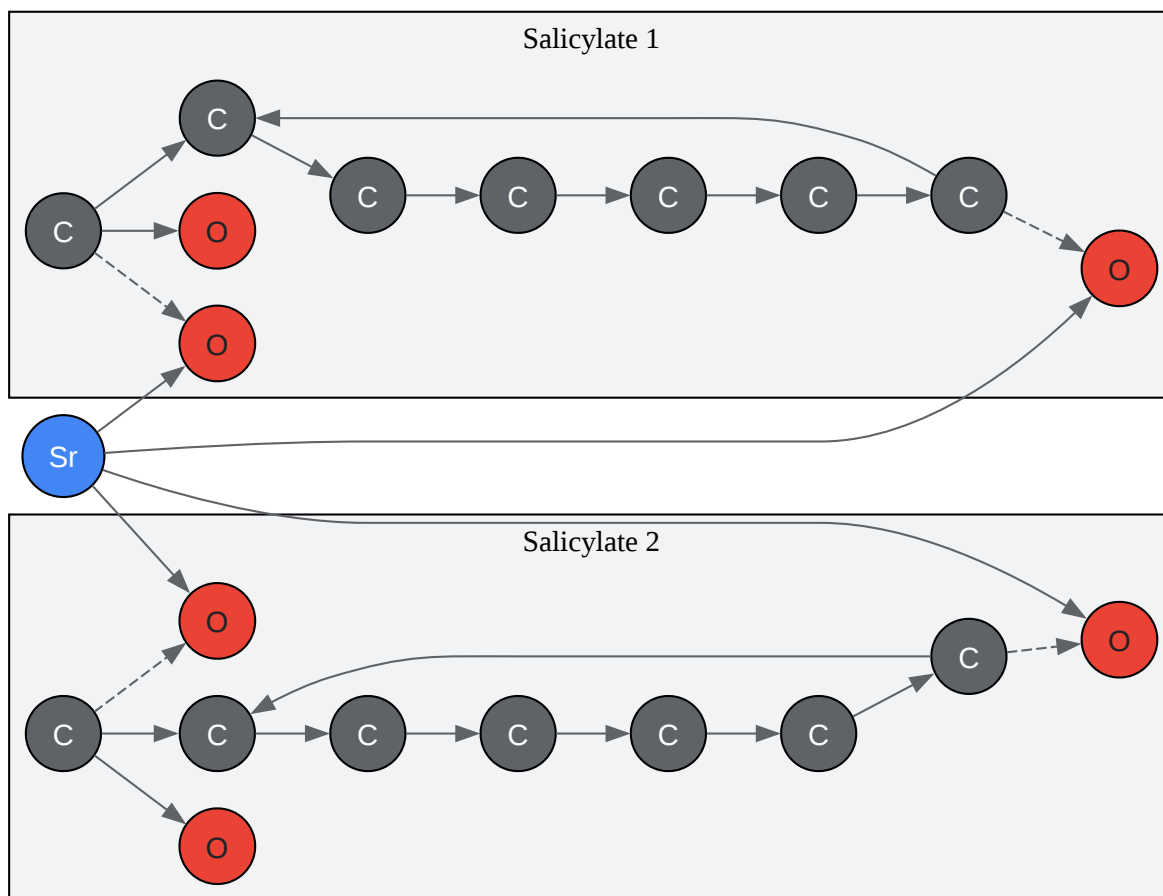
The following experimental protocols are based on methodologies reported in the literature for the synthesis and characterization of **strontium salicylate**.

This protocol is adapted from a soft chemistry method for the synthesis of **strontium salicylate** from strontium carbonate.

- **Preparation of Salicylic Acid Solution:** Dissolve a stoichiometric amount of salicylic acid in deionized water with gentle heating and stirring until a clear solution is obtained.
- **Reaction with Strontium Carbonate:** Slowly add a stoichiometric amount of strontium carbonate powder to the salicylic acid solution while maintaining constant stirring. The reaction will produce carbon dioxide gas.
- **Precipitation and Filtration:** Continue stirring the mixture until the effervescence ceases. Allow the solution to cool to room temperature to induce the precipitation of **strontium salicylate** dihydrate.
- **Washing and Drying:** Collect the precipitate by vacuum filtration and wash it with deionized water and then with ethanol to remove any unreacted starting materials. Dry the final product in a desiccator over a suitable drying agent.
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** Obtain the FTIR spectrum of the synthesized compound using the KBr pellet method. The spectrum should be recorded in the range of 4000-400 cm^{-1} to identify the characteristic functional groups.
- **X-ray Diffraction (XRD):** Perform powder XRD analysis to confirm the crystalline phase and determine the crystal structure of the synthesized **strontium salicylate**. The diffraction pattern can be compared with known data.
- **Thermal Analysis (TGA/DTA):** Conduct thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to study the thermal stability and decomposition pathway of the compound. This is typically done by heating the sample in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate.

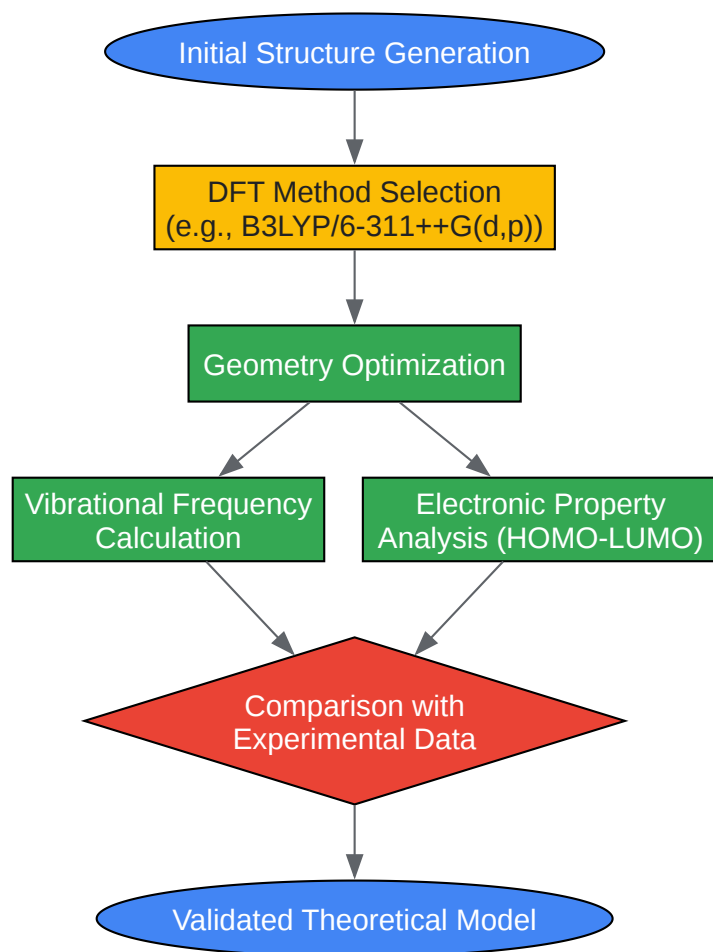
Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of the theoretical and experimental study of **strontium salicylate**.



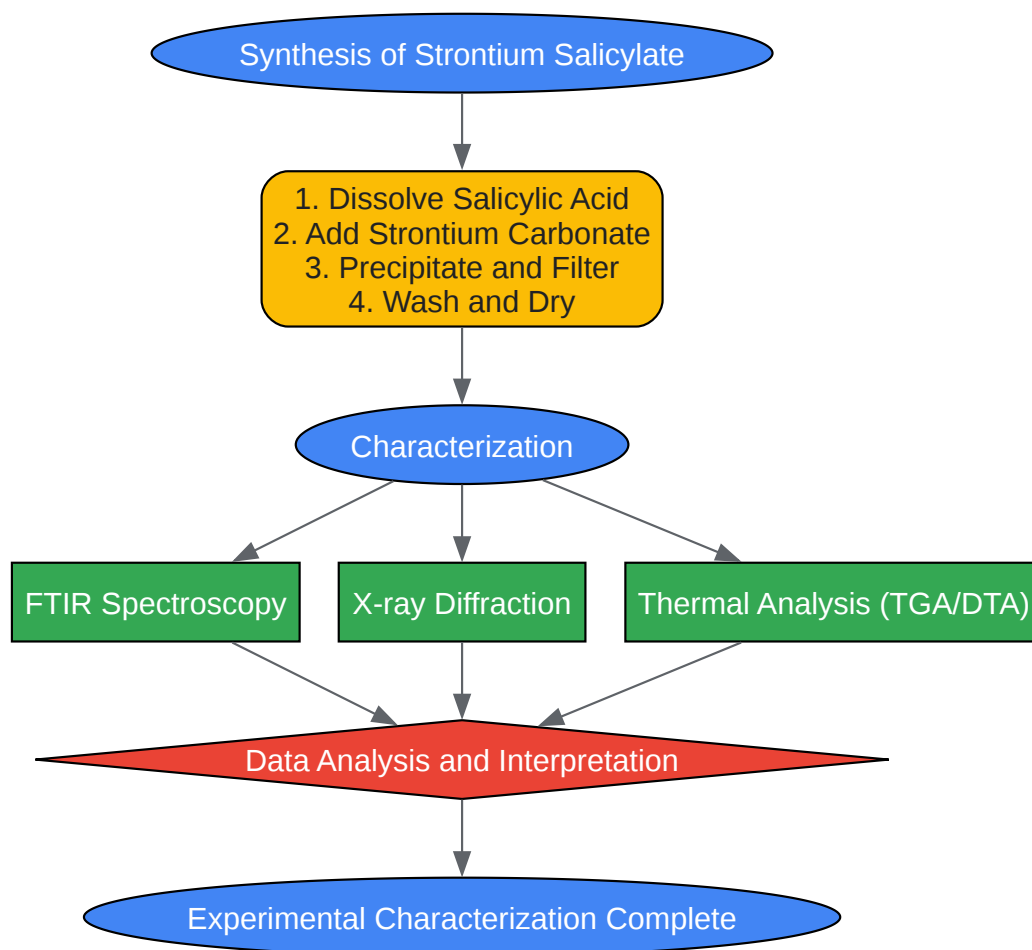
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Caption: Proposed coordination of **Strontium Salicylate**.



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Caption: Workflow for theoretical studies on **Strontium Salicylate**.



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Caption: Experimental workflow for synthesis and characterization.

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References

- 1. Strontium salicylate | C₁₄H₁₀O₆Sr | CID 54684619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

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